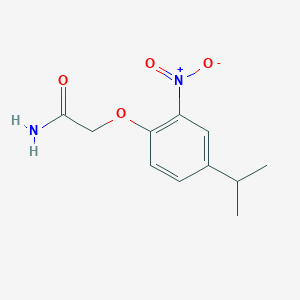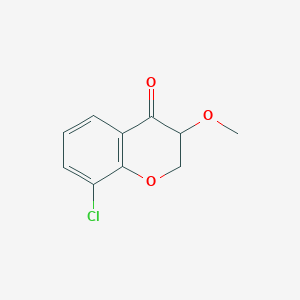
8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically begins with commercially available starting materials such as 4-hydroxycoumarin and appropriate chlorinating and methoxylating agents.
-
Methoxylation: : The methoxy group is introduced using methanol in the presence of a base such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.
-
Substitution: : The chlorine atom at the 8th position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. Benzopyran derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them attractive for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives can be incorporated into polymers, dyes, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound can modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound of benzopyrans, known for its anticoagulant properties.
4-Hydroxycoumarin: A precursor in the synthesis of warfarin, an anticoagulant drug.
6-Chloro-4-hydroxycoumarin: Similar in structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
8-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
8-chloro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |
Clave InChI |
FTJGCFDREPDJFI-UHFFFAOYSA-N |
SMILES canónico |
COC1COC2=C(C1=O)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


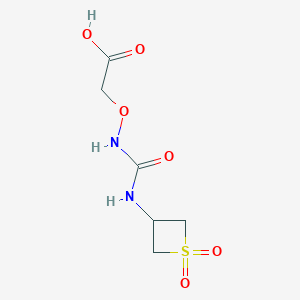

![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
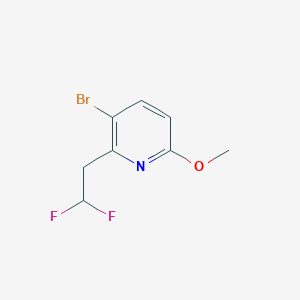

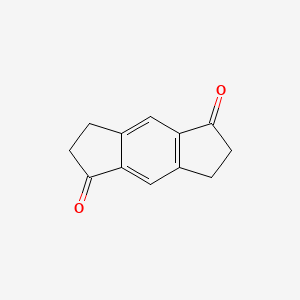
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

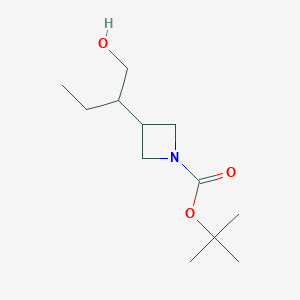
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
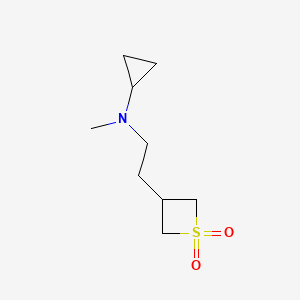
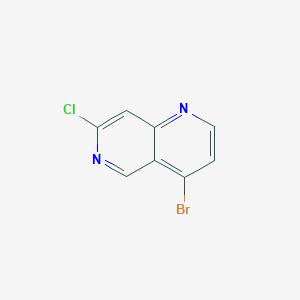
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
